2,7-Dimethyl-9-trimethylsilylfluorene
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Overview
Description
2,7-Dimethyl-9-trimethylsilylfluorene is a compound with the molecular formula C18H22Si and a molecular weight of 266.5 g/mol. This compound is part of the fluorene family, which is known for its unique structural properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-9-trimethylsilylfluorene involves several steps. One common method includes the bromination of fluorene to produce 2-bromofluorene, followed by methylation to obtain 2,7-dimethylfluorene.
Bromination: Fluorene is dissolved in propylene carbonate and heated to 85°C.
Methylation: 2-bromofluorene is dissolved in dimethyl sulfoxide, and iodomethane is added.
Silylation: The final step involves the reaction of 2,7-dimethylfluorene with trimethylsilyl chloride in the presence of a base such as triethylamine to introduce the trimethylsilyl group.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-9-trimethylsilylfluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into hydrofluorene derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Various substituted fluorenes depending on the reagents used.
Scientific Research Applications
2,7-Dimethyl-9-trimethylsilylfluorene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-9-trimethylsilylfluorene involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding properties . The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its use in various applications .
Comparison with Similar Compounds
Similar Compounds
9-Trimethylsilylfluorene: Lacks the dimethyl groups at positions 2 and 7.
2,7-Dibromo-9,9-dimethylfluorene: Contains bromine atoms instead of the trimethylsilyl group.
2,7-Dimethylfluorene: Does not have the trimethylsilyl group.
Properties
IUPAC Name |
(2,7-dimethyl-9H-fluoren-9-yl)-trimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Si/c1-12-6-8-14-15-9-7-13(2)11-17(15)18(16(14)10-12)19(3,4)5/h6-11,18H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHOYOSTTOUROQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C2[Si](C)(C)C)C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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